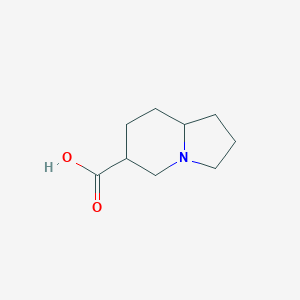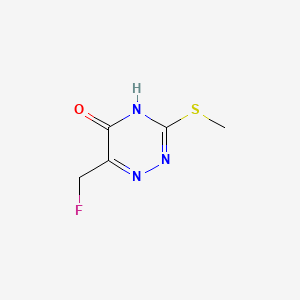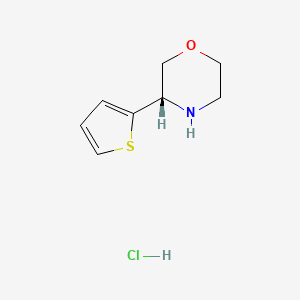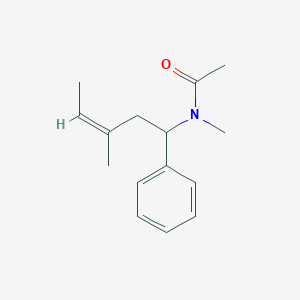![molecular formula C18H15N3O2S B12935441 N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide CAS No. 109315-25-5](/img/structure/B12935441.png)
N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The presence of the benzylsulfanyl group adds to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate . The reaction is carried out under controlled conditions, and the structure of the synthesized compound is confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Industrial Production Methods: In industrial settings, the synthesis of benzamide derivatives can be achieved through the direct condensation of benzoic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains . Additionally, it is used in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
The mechanism of action of N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide include other benzamide derivatives such as N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide and N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of the benzylsulfanyl group and the pyrimidine ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
| 109315-25-5 | |
Molekularformel |
C18H15N3O2S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c22-16(14-9-5-2-6-10-14)20-15-11-19-18(21-17(15)23)24-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,22)(H,19,21,23) |
InChI-Schlüssel |
GXBTZJHDARQPHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)


